molecular formula C20H18N2O4 B2482572 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1787880-10-7

6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2482572
CAS No.: 1787880-10-7
M. Wt: 350.374
InChI Key: VNGHDYLZDIALGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The starting materials may include 2-methylquinoline, azetidine, and pyranone derivatives. Key steps in the synthesis could involve:

    Formation of the Quinoline Derivative: This may involve the alkylation of quinoline with methyl groups under basic conditions.

    Azetidine Ring Formation: Azetidine can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The quinoline and azetidine derivatives are then coupled with the pyranone ring through etherification or esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Medically, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. For example:

    Pharmacological Action: It might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines the properties of quinoline, azetidine, and pyranone moieties, potentially offering a broad range of applications and reactivity.

Properties

IUPAC Name

6-methyl-4-[1-(2-methylquinoline-8-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-6-7-14-4-3-5-17(19(14)21-12)20(24)22-10-16(11-22)26-15-8-13(2)25-18(23)9-15/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGHDYLZDIALGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.